molecular formula C8H13F2N B13567432 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine

Cat. No.: B13567432
M. Wt: 161.19 g/mol
InChI Key: QFFNJCXVTOUXQO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is a chemical compound with the molecular formula C8H14F2N It is characterized by the presence of a cyclopropyl group and a difluoroethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine typically involves the reaction of cyclopropylamine with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or difluoroethyl derivatives.

Scientific Research Applications

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine
  • 3-Cyclopropyl-3-(2,2-difluoroethyl)piperidine
  • 3-Cyclopropyl-3-(2,2-difluoroethyl)morpholine

Uniqueness

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The presence of the difluoroethyl group also enhances its chemical stability and potential biological activity.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

3-cyclopropyl-3-(2,2-difluoroethyl)azetidine

InChI

InChI=1S/C8H13F2N/c9-7(10)3-8(4-11-5-8)6-1-2-6/h6-7,11H,1-5H2

InChI Key

QFFNJCXVTOUXQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CNC2)CC(F)F

Origin of Product

United States

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